molecular formula C15H19N5O B584741 Rizatriptan N10-Oxide-d6 CAS No. 1261392-57-7

Rizatriptan N10-Oxide-d6

Cat. No.: B584741
CAS No.: 1261392-57-7
M. Wt: 291.388
InChI Key: DQTBNOJGXNZYDG-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rizatriptan N10-Oxide-d6: is a deuterated derivative of Rizatriptan, a selective serotonin 5-HT1B and 5-HT1D receptor agonist used primarily in the treatment of migrainesThe deuterium labeling (d6) is used to study the pharmacokinetics and metabolic pathways of Rizatriptan by providing a stable isotope for mass spectrometry analysis .

Mechanism of Action

Target of Action

Rizatriptan N10-Oxide-d6 primarily targets the 5-HT 1B and 5-HT 1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of various biological and neurological processes.

Mode of Action

This compound acts as a selective agonist for the 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it causes vasoconstriction of intracranial extracerebral blood vessels . This interaction is thought to occur primarily via 5-HT 1B receptors . Additionally, this compound inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By acting on the 5-HT 1B and 5-HT 1D receptors, it influences the serotonin levels in the brain, leading to vasoconstriction and inhibition of nociceptive neurotransmission .

Pharmacokinetics

N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound’s . The absorption of this compound is approximately 90%, but it experiences a moderate first-pass effect, resulting in a bioavailability estimate of 47% .

Result of Action

The action of this compound results in the relief of migraine-associated symptoms . It achieves this by reducing the swelling of blood vessels surrounding the brain, which results in the headache pain of a migraine attack .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as the patient’s renal and hepatic function can affect the drug’s metabolism and excretion . Furthermore, the drug’s absorption and bioavailability can be influenced by the patient’s age, gender, and race .

Biochemical Analysis

Biochemical Properties

The primary route of Rizatriptan N10-Oxide-d6 metabolism is via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of this compound include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .

Cellular Effects

This compound, as a selective 5-HT 1B and 5-HT1D receptor agonist, is used in the treatment of migraines . It is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .

Molecular Mechanism

This compound works by binding with high affinity to human cloned 5-HT1B and 5-HT1D receptors . It shows weak affinity for other 5-HT1 receptor subtypes (5-HT1A, 5-HT1E, and 5-HT1F) and the 5-HT7 receptor, but has no significant activity at 5-HT2, 5-HT3, α- and β-adrenergic, dopaminergic, histaminergic, muscarinic or benzodiazepine receptors .

Temporal Effects in Laboratory Settings

This compound is reported to have a relatively shorter elimination half-life than other triptans . In a two-period, single i.v. (3 mg, 30-min infusion), and single oral (10 mg) dose study with [ (14)C]rizatriptan in six healthy human males, total recovery of radioactivity was approximately 94%, with unchanged rizatriptan and its metabolites being excreted mainly in the urine .

Metabolic Pathways

This compound is metabolized primarily via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of this compound include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rizatriptan N10-Oxide-d6 involves multiple steps, starting from the appropriate indole derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Rizatriptan N10-Oxide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Rizatriptan N10-Oxide-d6 is used extensively in scientific research, including:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways using mass spectrometry.

    Metabolic Studies: Understanding the metabolism of Rizatriptan and its derivatives in biological systems.

    Drug Development: Investigating the efficacy and safety of new migraine treatments.

    Analytical Chemistry: Serving as a reference standard in analytical methods development

Comparison with Similar Compounds

Rizatriptan N10-Oxide-d6 is compared with other triptans, such as:

Similar Compounds

  • Sumatriptan
  • Zolmitriptan
  • Eletriptan
  • Naratriptan
  • Almotriptan
  • Frovatriptan
  • Lasmiditan
  • Rimegepant
  • Ubrogepant .

Biological Activity

Rizatriptan N10-Oxide-d6 is a deuterated derivative of rizatriptan, a second-generation triptan used primarily for the acute treatment of migraine. The biological activity of this compound is closely linked to its mechanism of action as a selective agonist of the serotonin receptors 5-HT1B and 5-HT1D, which play crucial roles in vasoconstriction and modulation of pain pathways in the brain.

This compound exerts its effects by selectively binding to the 5-HT1B and 5-HT1D receptors located on intracranial blood vessels and trigeminal sensory nerves. This interaction leads to vasoconstriction of extracerebral blood vessels and alleviation of migraine symptoms through the modulation of neurotransmitter release.

Key Biochemical Pathways

  • Serotonergic Pathway : The primary pathway affected by rizatriptan involves serotonin (5-HT) signaling, which is pivotal in regulating vascular tone and pain perception.
  • Metabolism : The compound is metabolized primarily via oxidative deamination by monoamine oxidase-A (MAO-A) into pharmacologically inactive metabolites, including indole acetic acid derivatives.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Approximately 90% absorption following oral administration, with a mean absolute bioavailability of about 45% due to first-pass metabolism.
  • Elimination Half-Life : The compound has a relatively short elimination half-life ranging from 2 to 2.5 hours, making it suitable for acute migraine treatment.
  • Peak Concentration (Tmax) : Reached within 1 to 1.5 hours post-administration, which is quicker compared to other triptans.

Efficacy in Clinical Studies

Rizatriptan has been extensively studied for its efficacy in treating migraines. A review of clinical trials indicates that:

  • Pain Relief : Rizatriptan (5 mg and 10 mg) provides faster relief from headache pain compared to sumatriptan at equivalent doses. In a crossover study, patients reported significant pain relief within 30 minutes after taking rizatriptan .
  • Associated Symptoms : Rizatriptan effectively alleviates associated migraine symptoms such as nausea and functional disability, improving overall patient quality of life .

Comparative Efficacy Table

DrugDosePain Relief OnsetAssociated Symptom ReliefFunctional Improvement
Rizatriptan5 mg30 minutesYesYes
Rizatriptan10 mg30 minutesYesYes
Sumatriptan25 mg>30 minutesLess effectiveModerate
Sumatriptan50 mg>30 minutesLess effectiveModerate

Safety Profile

Rizatriptan is generally well-tolerated, with most adverse events being mild and transient. Common side effects include:

  • Dizziness
  • Fatigue
  • Gastrointestinal disturbances

Clinical trials report that the incidence of serious adverse events is low, with no significant cardiovascular effects observed .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical practice:

  • Case Study A : A patient experiencing chronic migraines reported significant improvement in headache frequency and severity after switching from sumatriptan to rizatriptan.
  • Case Study B : In a cohort study involving patients with varying degrees of migraine severity, those treated with rizatriptan experienced quicker relief and fewer recurrence rates compared to those treated with placebo.

Properties

CAS No.

1261392-57-7

Molecular Formula

C15H19N5O

Molecular Weight

291.388

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3/i1D3,2D3

InChI Key

DQTBNOJGXNZYDG-WFGJKAKNSA-N

SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-]

Synonyms

N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.